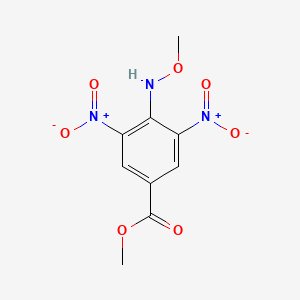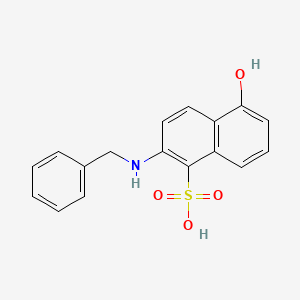![molecular formula C13H20OSSi B12569782 {[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 177658-18-3](/img/structure/B12569782.png)
{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound has a unique structure that includes a benzylsulfanyl group, a prop-1-en-1-yl group, and a trimethylsilyl group. This combination of functional groups imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of benzyl mercaptan with propargyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be employed in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: In the industrial sector, the compound is utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of {[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane: Similar in structure but with a benzyloxy group instead of a benzylsulfanyl group.
Trimethyl{[(1Z)-1-phenyl-1-propen-1-yl]oxy}silane: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is unique due to the presence of the benzylsulfanyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications where the benzylsulfanyl functionality is advantageous.
Propriétés
Numéro CAS |
177658-18-3 |
|---|---|
Formule moléculaire |
C13H20OSSi |
Poids moléculaire |
252.45 g/mol |
Nom IUPAC |
1-benzylsulfanylprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C13H20OSSi/c1-5-13(14-16(2,3)4)15-11-12-9-7-6-8-10-12/h5-10H,11H2,1-4H3 |
Clé InChI |
JOBNDMKWQWGUQZ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(O[Si](C)(C)C)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



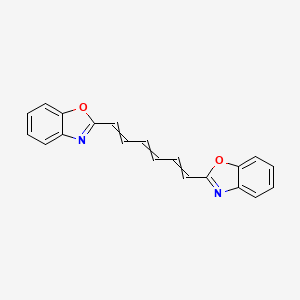
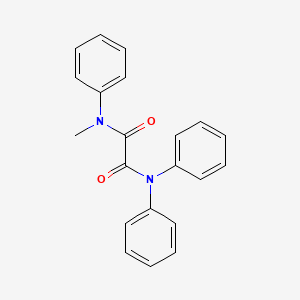
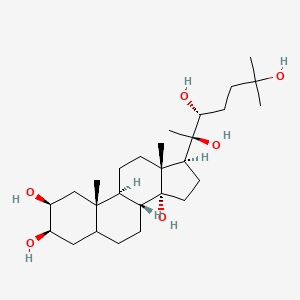
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)

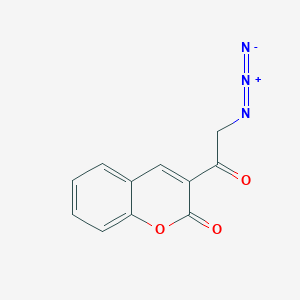
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)


![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
